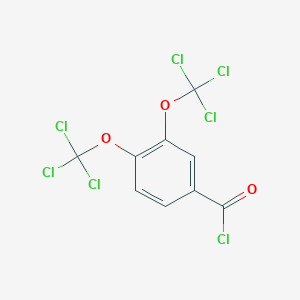
3,4-Bis(trichloromethoxy)benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(trichloromethoxy)benzoyl chloride is an organic compound characterized by the presence of two trichloromethoxy groups attached to a benzoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(trichloromethoxy)benzoyl chloride typically involves the reaction of 3,4-dihydroxybenzoyl chloride with trichloromethanol under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the trichloromethoxy groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, including temperature control, solvent selection, and purification steps to isolate the desired product.
化学反应分析
Types of Reactions: 3,4-Bis(trichloromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3,4-Bis(trichloromethoxy)benzoic acid.
Reduction: The trichloromethoxy groups can be reduced under specific conditions to form corresponding methoxy derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Acidic or Basic Conditions: For hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Hydrolysis Product: 3,4-Bis(trichloromethoxy)benzoic acid.
Reduction Products: Methoxy derivatives of the original compound.
科学研究应用
3,4-Bis(trichloromethoxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trichloromethoxy groups into target molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chloride group.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,4-Bis(trichloromethoxy)benzoyl chloride involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various substituted products. The trichloromethoxy groups also contribute to the compound’s reactivity and stability.
相似化合物的比较
3,5-Bis(trifluoromethyl)benzoyl chloride: Similar in structure but with trifluoromethyl groups instead of trichloromethoxy groups.
4-(Trifluoromethyl)benzoyl chloride: Contains a single trifluoromethyl group and is used in similar applications.
Uniqueness: 3,4-Bis(trichloromethoxy)benzoyl chloride is unique due to the presence of two trichloromethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs with trifluoromethyl groups. This makes it particularly useful in specific synthetic applications where these properties are desired.
属性
IUPAC Name |
3,4-bis(trichloromethoxy)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl7O3/c10-7(17)4-1-2-5(18-8(11,12)13)6(3-4)19-9(14,15)16/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQDJQQUHSOPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














